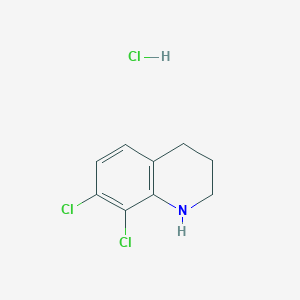

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

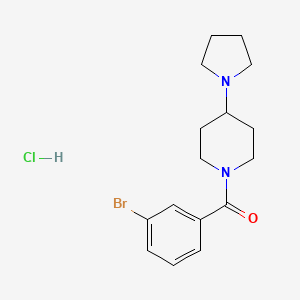

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound . It is a potent reversible inhibitor of phenylethanolamine N-methyltransferase .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a chemical formula of C9H9Cl2N . The average molecular weight is 202.08 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Enzyme Inhibition for Therapeutic Potential

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) is recognized for its potent inhibition of phenylethanolamine N-methyltransferase (PNMT), suggesting a therapeutic utility in managing conditions related to epinephrine biosynthesis. Derivatives of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, modified by bridging two molecules with an alkyl chain, have shown enhanced inhibitory properties. This indicates the potential for designing novel inhibitors with significant therapeutic implications, leveraging the structural characteristics of 7,8-dichloro-1,2,3,4-tetrahydroquinoline hydrochloride for targeting enzyme activity in clinical settings (Demarinis et al., 1981).

Catalysis and Chemical Synthesis

Research has demonstrated the utility of this compound in the synthesis of complex molecules. For example, its role in the InCl(3)-catalyzed domino reaction with aromatic amines and cyclic enol ethers in water has been highlighted, showcasing an efficient method for synthesizing new 1,2,3,4-tetrahydroquinoline derivatives. This process not only emphasizes the chemical's reactivity but also its contribution to advancing synthetic methodologies in organic chemistry, providing a route to generate structurally diverse tetrahydroquinoline derivatives with potential biological activities (Zhang & Li, 2002).

Metal Complexation and Coordination Chemistry

The compound's involvement in the formation of metal complexes, particularly with divalent transition metals, has been explored. This application is critical in the fields of coordination chemistry and material science, where such complexes can be utilized for various purposes, including catalysis, optical materials, and as ligands for the construction of metal-organic frameworks. The study of its complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) has expanded the understanding of this compound's coordination behavior and its potential for generating novel metal complexes with unique properties (Patel & Patel, 2017).

Mecanismo De Acción

Target of Action

The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine .

Mode of Action

This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can modulate the levels of norepinephrine and epinephrine in the body .

Biochemical Pathways

Given its target, it is likely to impact thecatecholamine biosynthesis pathway , which could have downstream effects on various physiological processes such as mood regulation, stress response, and cardiovascular function.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of phenylethanolamine N-methyltransferase and the subsequent modulation of norepinephrine and epinephrine levels . .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

7,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-4-3-6-2-1-5-12-9(6)8(7)11;/h3-4,12H,1-2,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPURRLYMZYIGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)Cl)Cl)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2590725.png)

![4-cyano-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590729.png)

![1-[2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2590734.png)